6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
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Overview
Description
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-{[(4-methoxyphenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol
- 7-(4-methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
32331-09-2 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O3S/c1-17-8-4-2-7(3-5-8)6-18-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16) |
InChI Key |
WZBCQJVVMNIARC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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